tert-Butyl 2,2,2-trichloroacetimidate
Overview
Description
tert-Butyl 2,2,2-trichloroacetimidate: is a chemical compound widely used as a reagent in organic synthesis. It is primarily employed for the preparation of tert-butyl esters and ethers under mild conditions, offering high yields. This compound is a white solid that is soluble in organic solvents, particularly nonpolar ones like cyclohexane .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2,2,2-trichloroacetimidate can be synthesized through the reaction of trichloroacetonitrile with tert-butyl alcohol in the presence of a base. The reaction typically occurs at low temperatures to prevent decomposition and ensure high yields .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to maintain the purity and yield of the product. The compound is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,2,2-trichloroacetimidate primarily undergoes substitution reactions. It is used to convert alcohols and carboxylic acids into their respective ethers and esters .
Common Reagents and Conditions:
Reagents: Alcohols, carboxylic acids, bases (e.g., sodium hydroxide, potassium carbonate)
Conditions: Mild temperatures, nonpolar solvents (e.g., cyclohexane)
Major Products:
Ethers: Formed when this compound reacts with alcohols
Scientific Research Applications
tert-Butyl 2,2,2-trichloroacetimidate is used in various scientific research applications, including:
Organic Synthesis: It is a key reagent for the preparation of tert-butyl esters and ethers, which are important intermediates in organic synthesis.
Peptide Synthesis: It is used in the synthesis of caged phospho-amino acid building blocks for solid-phase peptide synthesis.
Pharmaceutical Research: The compound is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of tert-Butyl 2,2,2-trichloroacetimidate involves the nucleophilic attack of the alcohol or carboxylic acid on the carbon atom of the trichloroacetimidate group. This results in the formation of a tert-butyl ether or ester, with the release of trichloroacetamide as a byproduct . The molecular targets and pathways involved are primarily related to the formation of stable tert-butyl protecting groups in organic molecules .
Comparison with Similar Compounds
- tert-Butyldimethylsilyl chloride
- Trichloroacetonitrile
- Di-tert-butyl peroxide
- tert-Butanol
- tert-Butyl methyl ether
Uniqueness: tert-Butyl 2,2,2-trichloroacetimidate is unique due to its ability to form tert-butyl esters and ethers under mild conditions with high yields. This makes it a valuable reagent in organic synthesis, particularly for reactions requiring the protection of hydroxyl and carboxyl groups .
Biological Activity
tert-Butyl 2,2,2-trichloroacetimidate (CAS 98946-18-0) is a synthetic compound that serves primarily as a reagent in organic chemistry, particularly in the formation of esters and ethers. Its biological activity is of interest due to its applications in medicinal chemistry and its potential role in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in synthesis, and relevant case studies.
- Molecular Formula : C6H10Cl3N
- Molecular Weight : 218.51 g/mol
- Density : 1.221 g/mL at 25 °C
- Solubility : Soluble in organic solvents like cyclohexane; moisture sensitive .
This compound acts primarily as a reagent for the synthesis of t-butyl esters and ethers under mild conditions. It facilitates the conversion of alcohols and carboxylic acids to their respective derivatives without the need for exogenous promoters . The compound's mechanism involves the formation of an imidate intermediate that can undergo nucleophilic attack by alcohols or carboxylic acids.
Inhibition of Amino Acid Transporters
One notable biological activity of this compound is its role in the inhibition of the ASCT2 transporter (SLC1A5), which is implicated in various cancers. ASCT2 is crucial for glutamine transport into cells, promoting tumor growth. Studies have shown that inhibitors targeting ASCT2 can reduce intracellular glutamine levels and tumor size in vivo . The design of these inhibitors often involves compounds like this compound due to its ability to modify amino acid transport dynamics.
Synthesis of Bioactive Compounds
This compound is utilized in synthesizing various bioactive compounds. For instance:
- Di-tert-butyl Peroxide : Produced at low temperatures (-5°C), this compound is significant in polymerization processes and as an oxidizing agent .
- N-α-Fmoc-phospho(1-nitrophenylethyl-2-cyanoethyl)-L-serine : A caged building block used in peptide synthesis .
Esterification Reactions
A study examined the use of this compound for esterification reactions with various carboxylic acids. The results indicated that this imidate could produce esters under mild conditions with yields ranging from 80% to over 90%, depending on the substrate used . The research highlighted the efficacy of tert-butyl trichloroacetimidate in forming stable esters without significant side reactions.
Substrate | Reaction Conditions | Yield (%) |
---|---|---|
Benzoic Acid | Room Temperature (DCM) | 95 |
Diphenylacetic Acid | Toluene Reflux | 90 |
Mandelic Acid | Room Temperature | 85 |
Inhibition Studies on ASCT2
In a separate investigation focusing on ASCT2 inhibition, researchers synthesized various derivatives based on this compound to evaluate their potency against the transporter. These studies demonstrated that certain modifications could enhance inhibitory activity significantly, suggesting a pathway for developing targeted cancer therapies .
Properties
IUPAC Name |
tert-butyl 2,2,2-trichloroethanimidate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl3NO/c1-5(2,3)11-4(10)6(7,8)9/h10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXDYHPBXDZWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=N)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370451 | |
Record name | tert-Butyl 2,2,2-trichloroacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98946-18-0 | |
Record name | tert-Butyl 2,2,2-trichloroacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 2,2,2-trichloroacetimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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